7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Ligands for 5-HT1A Receptors
- A series of derivatives including the compound showed high 5-HT1A receptor affinity and good fluorescence properties. This makes them useful in visualizing 5-HT1A receptors in cells, aiding in neuroscience research (Lacivita et al., 2009).
Antimicrobial Studies
- Compounds similar to the given chemical structure have been synthesized and showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Patel & Patel, 2010); (Bektaş et al., 2007).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
- Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some showed high inhibitory activity on COX-2, indicating potential for pain and inflammation treatment (Abu‐Hashem et al., 2020).
Synthesis of Hybrid Molecules for Biological Activities
- The compound has been used in synthesizing hybrid molecules with potential biological activities, including antimicrobial properties (Menteşe et al., 2013).
Synthesis and Characterization of Dopamine D₂ Receptor Ligands
- Derivatives of this compound have been synthesized and evaluated for their affinity at dopamine D₂-like receptors, contributing to research in psychopharmacology (Vangveravong et al., 2011).
Synthesis of Estrogen Receptor Binding Compounds
- The compound has been involved in the synthesis of derivatives that bind to estrogen receptors, offering insights into the development of novel therapeutics for hormone-related conditions (Parveen et al., 2017).
Properties
IUPAC Name |
7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-10-27-22(29)17-9-8-16(15-18(17)24-23(27)31)21(28)26-13-11-25(12-14-26)19-6-4-5-7-20(19)30-2/h4-9,15H,3,10-14H2,1-2H3,(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRCBWBHDJQPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.